molecular formula C24H27N5O4 B2469942 N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 866009-77-0

N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B2469942
CAS No.: 866009-77-0
M. Wt: 449.511
InChI Key: UUYNFVWCJZYDQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the Steglich Esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates . This method is convenient for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, an anilinocarbonyl group, a hydrazino group, a phenyl group, and an isoxazole group.


Chemical Reactions Analysis

The Steglich Esterification is a key reaction in the synthesis of this compound . DCC (dicyclohexylcarbodiimide) and the carboxylic acid form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has been conducted on the synthesis of azoles, including compounds structurally related to N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide. These studies focus on developing new methods for synthesizing such compounds and understanding their chemical properties (Tumosienė & Beresnevicius, 2007).

  • Crystal Structure Analysis

    Investigations into the crystal structure of similar compounds provide insights into their molecular arrangement and potential applications. Such studies are crucial for understanding how the molecular structure impacts the chemical and physical properties of these compounds (Habibi, Yazdanbakhsh, & Mousavifar, 2008).

Applications in Drug Development

  • Anticancer Agents

    Functionalized amino acid derivatives related to this compound have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some of these compounds have shown promising results, indicating potential use in designing new anticancer agents (Kumar et al., 2009).

  • Insecticidal Activity

    The synthesis of benzoheterocyclic analogues of this compound has been studied for their insecticidal activity. Such research explores the potential of these compounds as effective insecticides, contributing to agricultural and pest control applications (Sawada et al., 2003).

Molecular Studies

  • NMR Chemical Shifts Analysis: Studies on the 13C NMR chemical shifts of derivatives of pyrazole, which are structurally related to the compound , provide valuable data for researchers. This information is crucial for understanding the electronic environment of molecules and aids in structural elucidation (Cabildo, Claramunt, & Elguero, 1984).

Properties

IUPAC Name

N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-20(16(2)33-28-15)21(30)26-19-14-10-9-13-18(19)22(31)29(24(3,4)5)27-23(32)25-17-11-7-6-8-12-17/h6-14H,1-5H3,(H,26,30)(H2,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYNFVWCJZYDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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